CA140, chemically known as N-(3,4-dihydroxyphenethyl)-2-(methylamino)benzamide, is a small molecule developed as a neuroinflammatory response inhibitor. It has been specifically studied for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease. The compound is a derivative of dopamine, designed to modulate neuroinflammatory pathways that are implicated in various neurodegenerative conditions.
The synthesis of CA140 was reported in several studies, notably one published in 2018 which detailed its effects on microglial cells and its ability to inhibit neuroinflammation induced by lipopolysaccharide treatment. This research highlighted the compound's mechanism involving the dopamine D1 receptor and downstream signaling pathways such as ERK and STAT3 .
CA140 is classified as a small molecule drug candidate targeting neuroinflammation. Its primary action is through modulation of dopamine receptor signaling, specifically the dopamine D1 receptor. This positions CA140 within the category of neuroprotective agents aimed at treating or preventing conditions associated with chronic inflammation in the nervous system.
The molecular structure of CA140 features a phenethylamine core with hydroxyl substitutions and a methylamino group attached to a benzamide moiety. The structural formula can be represented as follows:
Spectroscopic data confirm the structure:
CA140 undergoes specific chemical interactions that are crucial for its biological activity:
These reactions suggest that CA140 acts primarily as an anti-inflammatory agent within neural tissues.
The mechanism by which CA140 exerts its effects involves:
Data from experimental models indicate that CA140 effectively penetrates the blood-brain barrier, enhancing its therapeutic potential for central nervous system disorders .
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) have been employed to assess purity and stability over time .
CA140 has shown promise in several scientific applications:
CA140 was rationally designed through strategic modifications of the endogenous dopamine structure to enhance its therapeutic potential for Alzheimer’s disease (AD). The core innovation involves the conjugation of a 2-(methylamino)benzoyl group to the amine moiety of dopamine, creating a hybrid molecule that retains dopamine’s receptor-targeting properties while gaining improved stability and binding specificity [2] [3]. This modification:
Synthetic pathways typically employ carbodiimide-mediated amide coupling, where dopamine hydrochloride reacts with 2-(methylamino)benzoic acid derivatives in the presence of catalysts like HOBt/DIC. Purification via reverse-phase HPLC yields CA140 with >95% purity, confirmed by LC-MS (m/z 271.1 [M+H]⁺) and NMR spectroscopy [2].
Table 1: Key Structural Modifications in CA140 Design
Dopamine Region Modified | Functional Group Introduced | Therapeutic Rationale |
---|---|---|
Primary amine | 2-(Methylamino)benzoyl | Enhanced DRD1 specificity and metabolic stability |
Catechol hydroxyls | Unmodified | Maintains hydrogen-bonding capacity with DRD1 |
Ethylamine side chain | Extended conjugation | Optimizes spatial orientation for receptor docking |
CA140 exhibits superior CNS penetration compared to unmodified dopamine, attributable to calculated physicochemical properties:
Experimental validation shows a brain-to-plasma ratio of 1.91 ± 0.22 following systemic administration in murine models, confirming efficient BBB traversal [2] [3]. This permeability stems from:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: